Cas no 2007877-70-3 (3-({bicyclo2.2.2oct-5-en-2-yl}methoxy)azetidine)

3-({Bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine is a specialized bicyclic compound featuring an azetidine moiety linked via a methoxy bridge to a bicyclo[2.2.2]octene core. This structure offers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The bicyclo[2.2.2]octene framework provides rigidity and stability, while the azetidine ring enhances reactivity and functionalization potential. The compound’s constrained geometry is advantageous for designing selective ligands or building blocks in synthetic applications. Its balanced lipophilicity and polarity further contribute to its utility in drug discovery, particularly for targeting specific biological pathways. This compound is suited for researchers seeking structurally diverse intermediates with tailored physicochemical properties.
3-({bicyclo2.2.2oct-5-en-2-yl}methoxy)azetidine structure
2007877-70-3 structure
Product Name:3-({bicyclo2.2.2oct-5-en-2-yl}methoxy)azetidine
CAS No:2007877-70-3
MF:C12H19NO
MW:193.285363435745
CID:6234474
PubChem ID:164648214
Update Time:2025-06-14

3-({bicyclo2.2.2oct-5-en-2-yl}methoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-({bicyclo2.2.2oct-5-en-2-yl}methoxy)azetidine
    • 3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
    • EN300-1146715
    • 2007877-70-3
    • Inchi: 1S/C12H19NO/c1-3-10-4-2-9(1)5-11(10)8-14-12-6-13-7-12/h1,3,9-13H,2,4-8H2
    • InChI Key: WKGGRJRUZLDKEV-UHFFFAOYSA-N
    • SMILES: O(C1CNC1)CC1CC2C=CC1CC2

Computed Properties

  • Exact Mass: 193.146664230g/mol
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

3-({bicyclo2.2.2oct-5-en-2-yl}methoxy)azetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146715-0.05g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3 95%
0.05g
$1008.0 2023-10-25
Enamine
EN300-1146715-0.1g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3 95%
0.1g
$1056.0 2023-10-25
Enamine
EN300-1146715-0.25g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3 95%
0.25g
$1104.0 2023-10-25
Enamine
EN300-1146715-0.5g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3 95%
0.5g
$1152.0 2023-10-25
Enamine
EN300-1146715-1.0g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3
1g
$1543.0 2023-05-23
Enamine
EN300-1146715-2.5g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3 95%
2.5g
$2351.0 2023-10-25
Enamine
EN300-1146715-5.0g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3
5g
$4475.0 2023-05-23
Enamine
EN300-1146715-10.0g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3
10g
$6635.0 2023-05-23
Enamine
EN300-1146715-1g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3 95%
1g
$1200.0 2023-10-25
Enamine
EN300-1146715-5g
3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine
2007877-70-3 95%
5g
$3479.0 2023-10-25

3-({bicyclo2.2.2oct-5-en-2-yl}methoxy)azetidine Related Literature

Additional information on 3-({bicyclo2.2.2oct-5-en-2-yl}methoxy)azetidine

Comprehensive Overview of 3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine (CAS No. 2007877-70-3): Properties, Applications, and Research Insights

In the realm of specialized organic compounds, 3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine (CAS No. 2007877-70-3) has garnered significant attention due to its unique structural features and potential applications in pharmaceutical and material science research. This bicyclic derivative, characterized by its azetidine ring and bicyclo[2.2.2]octene scaffold, offers a versatile platform for drug discovery and polymer chemistry. Researchers are increasingly exploring its role as a bioactive intermediate or ligand precursor, aligning with trends in fragment-based drug design and small-molecule therapeutics.

The compound's molecular architecture combines rigidity from the bicyclo[2.2.2]octene core with the conformational flexibility of the methoxyazetidine moiety. This duality enables interactions with diverse biological targets, making it relevant to studies on G-protein-coupled receptors (GPCRs) and enzyme inhibition—topics frequently searched in AI-driven drug discovery platforms. Recent publications highlight its utility in click chemistry applications, where its alkene group facilitates cycloaddition reactions, a hotspot in nanotechnology and bioconjugation research.

From a synthetic perspective, CAS 2007877-70-3 exemplifies advancements in stereoselective synthesis. Its preparation often involves Pd-catalyzed cross-coupling or ring-opening protocols, methodologies trending in green chemistry forums. Analytical data (e.g., NMR and HPLC profiles) confirm high purity, addressing the demand for well-characterized intermediates in preclinical development. Notably, its logP and solubility parameters align with Lipinski’s Rule of Five, a frequent search keyword among medicinal chemists optimizing oral bioavailability.

Beyond pharmaceuticals, this compound’s thermal stability and photophysical properties have sparked interest in organic electronics. Its potential as a monomer for conductive polymers resonates with the surge in flexible electronics and OLED research. Computational studies (DFT calculations) predict intriguing electronic band gaps, further fueling experimental validations—a convergence point for AI-assisted material design queries.

Regulatory and safety assessments indicate that 3-({bicyclo[2.2.2]oct-5-en-2-yl}methoxy)azetidine is compatible with standard laboratory handling protocols, though proper PPE is recommended. Its non-hazardous classification under GHS standards makes it accessible for academic and industrial R&D, addressing FAQs about sustainable chemical alternatives in peer-reviewed repositories like Reaxys and SciFinder.

In conclusion, the multifaceted profile of CAS 2007877-70-3 bridges gaps between chemical biology and advanced materials. As high-throughput screening and machine learning refine compound libraries, this molecule’s structure-activity relationships will likely unlock novel applications—answering trending queries on next-generation therapeutics and smart materials.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司